molecular formula C20H17N5O2S B2588282 N-(3-methoxyphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 483984-38-9

N-(3-methoxyphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide

Cat. No.: B2588282
CAS No.: 483984-38-9
M. Wt: 391.45
InChI Key: PVONVEJFPBRALB-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of medicinal chemistry.

Preparation Methods

The synthesis of N-(3-methoxyphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazines and pyrimidine derivatives.

    Introduction of the phenyl group: This step often involves nucleophilic substitution reactions where a phenyl group is introduced to the pyrazolo[3,4-d]pyrimidine core.

    Attachment of the sulfanyl group: This can be done through thiolation reactions using thiolating agents.

    Formation of the acetamide linkage: This step involves the reaction of the intermediate compound with acetic anhydride or similar reagents to form the acetamide linkage.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

N-(3-methoxyphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially leading to the reduction of the pyrazolo[3,4-d]pyrimidine ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups on the compound are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(3-methoxyphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide has several scientific research applications:

Comparison with Similar Compounds

N-(3-methoxyphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide can be compared with other pyrazolo[3,4-d]pyrimidine derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and therapeutic potential.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2S/c1-27-16-9-5-6-14(10-16)24-18(26)12-28-20-17-11-23-25(19(17)21-13-22-20)15-7-3-2-4-8-15/h2-11,13H,12H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVONVEJFPBRALB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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